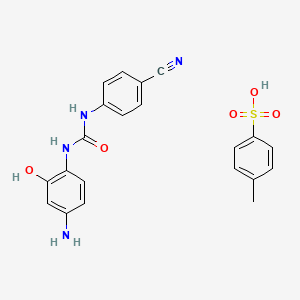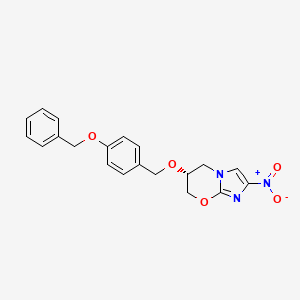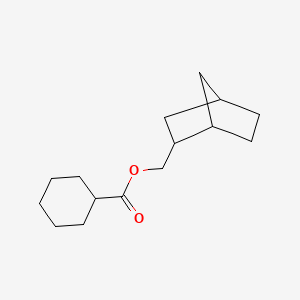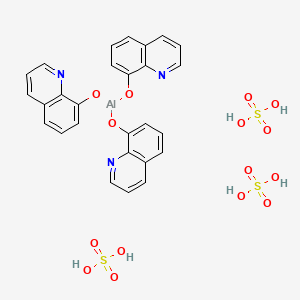
Tris(quinolin-8-olato-N1,O8)aluminium tris(hydrogen sulphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris-(Quinolin-8-olato-n1,o8)aluminum tris(hydrogen sulfate) is a complex compound with the molecular formula C27H24AlN3O15S3. It is known for its unique coordination structure, where aluminum is coordinated with three quinolin-8-olato ligands and three hydrogen sulfate anions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris-(Quinolin-8-olato-n1,o8)aluminum tris(hydrogen sulfate) typically involves the reaction of aluminum salts with quinolin-8-ol in the presence of a suitable solvent. The reaction conditions often require controlled temperature and pH to ensure the proper formation of the complex. For instance, aluminum chloride can be reacted with quinolin-8-ol in an ethanol solution, followed by the addition of sulfuric acid to form the tris(hydrogen sulfate) complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tris-(Quinolin-8-olato-n1,o8)aluminum tris(hydrogen sulfate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its coordination environment.
Substitution: Ligand substitution reactions can occur, where the quinolin-8-olato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange can be facilitated by using excess amounts of the substituting ligand under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-olato derivatives with additional oxygen functionalities, while reduction may produce simpler aluminum complexes.
Applications De Recherche Scientifique
Tris-(Quinolin-8-olato-n1,o8)aluminum tris(hydrogen sulfate) has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biological Studies: It is employed in studies related to metal-ligand interactions and their biological implications.
Medicinal Chemistry: Research explores its potential as a therapeutic agent due to its unique coordination properties.
Mécanisme D'action
The mechanism by which tris-(Quinolin-8-olato-n1,o8)aluminum tris(hydrogen sulfate) exerts its effects involves its ability to coordinate with various substrates. The aluminum center can interact with different molecules, facilitating catalytic processes or altering the properties of the substrates. The quinolin-8-olato ligands play a crucial role in stabilizing the complex and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(8-hydroxyquinolinato)aluminum: This compound is similar in structure but lacks the hydrogen sulfate groups.
Aluminum tris(quinolin-8-olate): Another related compound, differing in the specific ligands coordinated to the aluminum center.
Uniqueness
This distinct feature sets it apart from other similar compounds and expands its utility in various scientific and industrial fields .
Propriétés
Numéro CAS |
93803-82-8 |
|---|---|
Formule moléculaire |
C27H24AlN3O15S3 |
Poids moléculaire |
753.7 g/mol |
Nom IUPAC |
sulfuric acid;tri(quinolin-8-yloxy)alumane |
InChI |
InChI=1S/3C9H7NO.Al.3H2O4S/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;;3*1-5(2,3)4/h3*1-6,11H;;3*(H2,1,2,3,4)/q;;;+3;;;/p-3 |
Clé InChI |
XSEMBKYQWWVMQH-UHFFFAOYSA-K |
SMILES canonique |
C1=CC2=C(C(=C1)O[Al](OC3=CC=CC4=C3N=CC=C4)OC5=CC=CC6=C5N=CC=C6)N=CC=C2.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


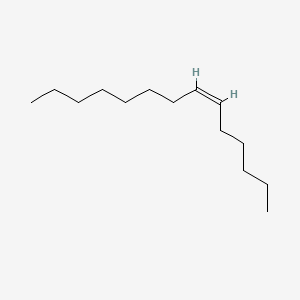

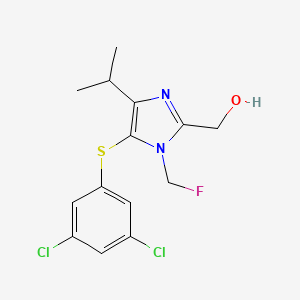

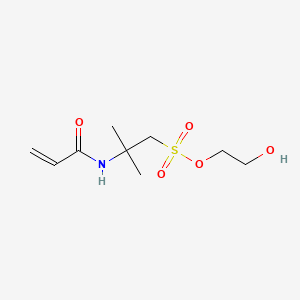
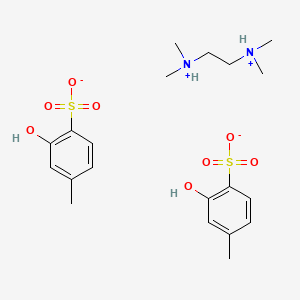
![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
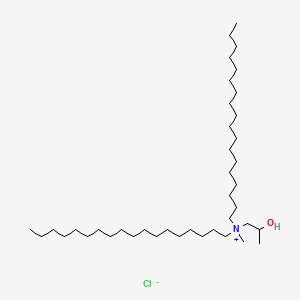
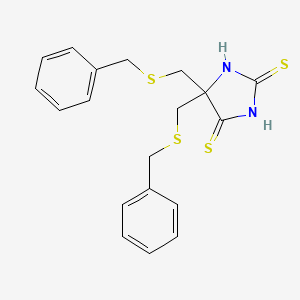
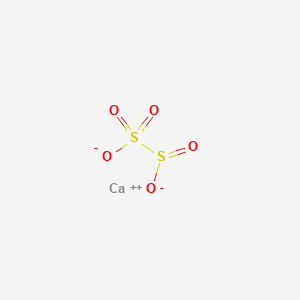
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
